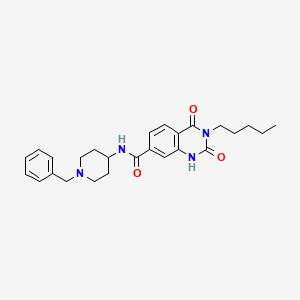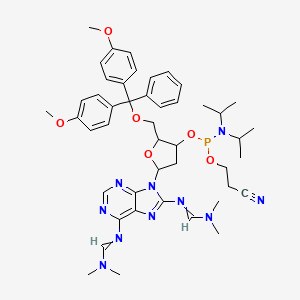![molecular formula C36H61N3O14 B14103826 (4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate](/img/structure/B14103826.png)
(4Z)-cyclooct-4-en-1-yl N-{29-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG9-maleimide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the conjugation of trans-cyclooctene (TCO) moieties to thiol-containing biomolecules, such as antibodies and peptides. The maleimide group in TCO-PEG9-maleimide specifically reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and chemical biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG9-maleimide involves the conjugation of a TCO moiety to a PEG linker, which is then functionalized with a maleimide group. The general synthetic route includes the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene glycol units.
TCO Conjugation: The TCO moiety is attached to the PEG linker through a carbamate bond.
Maleimide Functionalization: The maleimide group is introduced to the PEG-TCO conjugate via a reaction with maleic anhydride or a similar reagent
Industrial Production Methods
Industrial production of TCO-PEG9-maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, pH, and reaction time to achieve efficient conjugation and functionalization .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG9-maleimide primarily undergoes the following types of reactions:
Click Chemistry: The TCO moiety participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides.
Thiol-Maleimide Reaction: The maleimide group reacts with thiols to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiols, maleic anhydride.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) and at neutral to slightly basic pH (6.5-7.5)
Major Products
Aplicaciones Científicas De Investigación
TCO-PEG9-maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and imaging of biomolecules, enabling the study of biological processes.
Medicine: Employed in the development of PROTACs for targeted protein degradation, offering potential therapeutic applications.
Industry: Utilized in the production of diagnostic agents and drug delivery systems .
Mecanismo De Acción
The mechanism of action of TCO-PEG9-maleimide involves its ability to form stable covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiols to form thioether bonds, while the TCO moiety can participate in SPAAC reactions with azides. This dual reactivity allows for the selective and efficient conjugation of TCO-PEG9-maleimide to target molecules, facilitating their labeling, imaging, or degradation .
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG3-maleimide: A shorter PEG linker variant with similar reactivity.
TCO-PEG4-succinimidyl ester: Another PEG-based linker with a succinimidyl ester functional group.
Dibenzocyclooctyne-PEG4-maleimide: A similar compound with a dibenzocyclooctyne moiety instead of TCO .
Uniqueness
TCO-PEG9-maleimide stands out due to its longer PEG linker, which provides greater flexibility and solubility. This makes it particularly useful for applications requiring the conjugation of large biomolecules or those in aqueous environments .
Propiedades
Fórmula molecular |
C36H61N3O14 |
|---|---|
Peso molecular |
759.9 g/mol |
Nombre IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H61N3O14/c40-33(10-13-39-34(41)8-9-35(39)42)37-11-14-44-16-18-46-20-22-48-24-26-50-28-30-52-31-29-51-27-25-49-23-21-47-19-17-45-15-12-38-36(43)53-32-6-4-2-1-3-5-7-32/h1-2,8-9,32H,3-7,10-31H2,(H,37,40)(H,38,43) |
Clave InChI |
TZGDGNPQUCQZSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)
![2-(3-Methoxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103747.png)
![1-(3-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103753.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)


![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)
![1-(3-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103793.png)
![2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B14103806.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103809.png)
![N'-[(E)-(3-bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14103817.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103825.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14103832.png)
